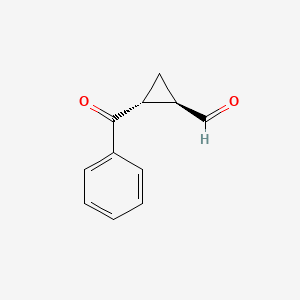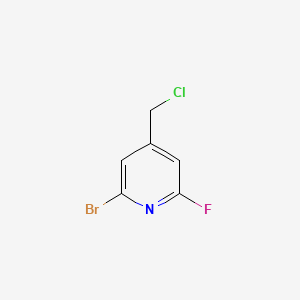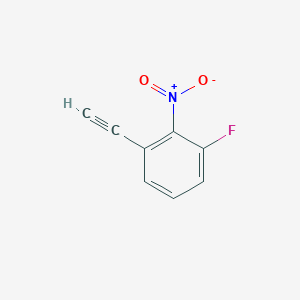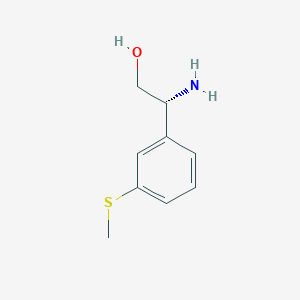
(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral compound that features an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol typically involves the asymmetric reduction of a corresponding ketone precursor. One common method is the reduction of 3-(methylthio)acetophenone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, under controlled temperature and pH conditions to ensure the desired enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of whole-cell biocatalysts such as Leifsonia xyli has been reported for the enantioselective reduction of ketones to produce chiral alcohols .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3-(methylthio)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(methylthio)acetophenone.
Reduction: Formation of 2-(3-(methylthio)phenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(3-(methylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The presence of the methylthio group may enhance its binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-phenylethanol: Lacks the methylthio group, resulting in different chemical and biological properties.
®-2-Amino-2-(4-methylthio)phenyl)ethanol: Similar structure but with the methylthio group in a different position, affecting its reactivity and interactions.
®-2-Amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group instead of a methylthio group, leading to different electronic and steric effects.
Uniqueness
®-2-Amino-2-(3-(methylthio)phenyl)ethanol is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chiral building block in organic synthesis.
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
MUFHXIUVJOIJCJ-VIFPVBQESA-N |
Isomerische SMILES |
CSC1=CC=CC(=C1)[C@H](CO)N |
Kanonische SMILES |
CSC1=CC=CC(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


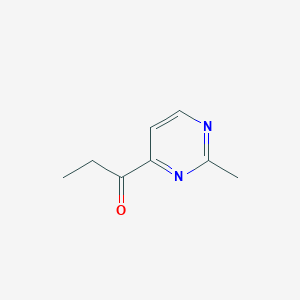
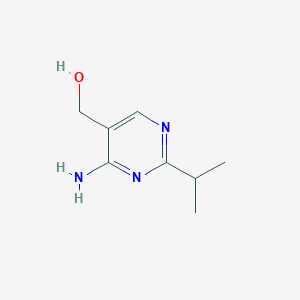
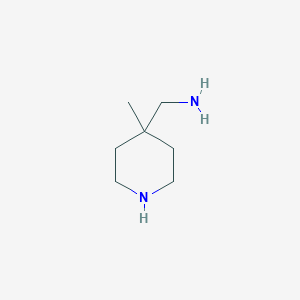
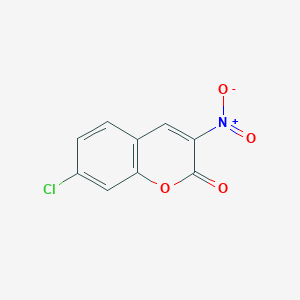
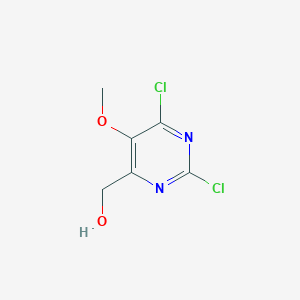
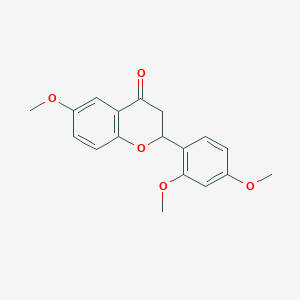
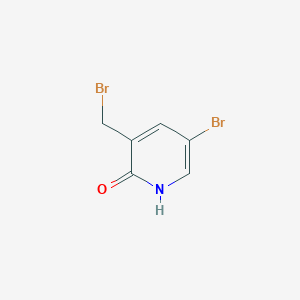
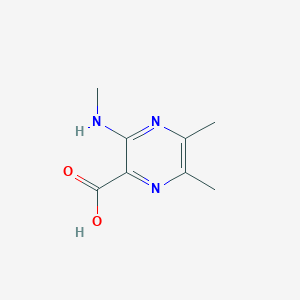
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)


